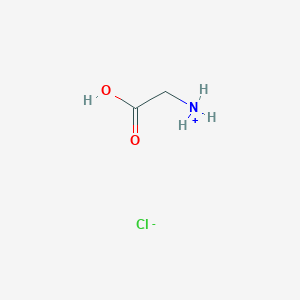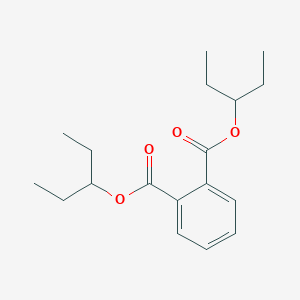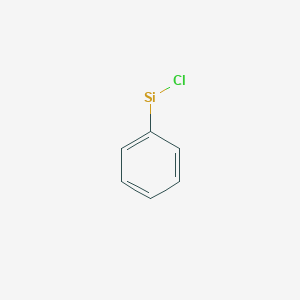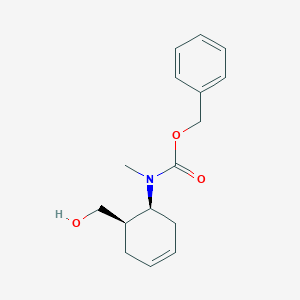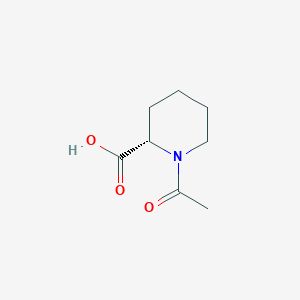![molecular formula C6H7NO2 B047088 3-Oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one,2-methyl-(9CI) CAS No. 116178-21-3](/img/structure/B47088.png)
3-Oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one,2-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-oxa-6-azatricyclo[32002,4]heptan-7-one is a complex organic compound with the molecular formula C6H7NO2 It is characterized by a unique tricyclic structure that includes an oxygen and nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are both efficient and environmentally friendly is also a key consideration in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms within the ring system.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one: The parent compound.
3-Oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one: A similar compound without the methyl group.
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-ol: A hydroxylated derivative.
Uniqueness
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is unique due to its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
116178-21-3 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one |
InChI |
InChI=1S/C6H7NO2/c1-6-2-3(4(6)9-6)7-5(2)8/h2-4H,1H3,(H,7,8) |
InChI Key |
MHDCEYHIXARTAC-UHFFFAOYSA-N |
SMILES |
CC12C3C(C1O2)NC3=O |
Canonical SMILES |
CC12C3C(C1O2)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


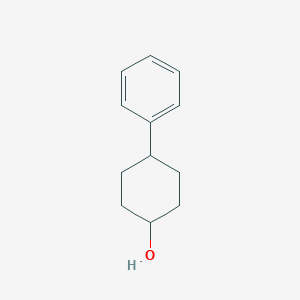

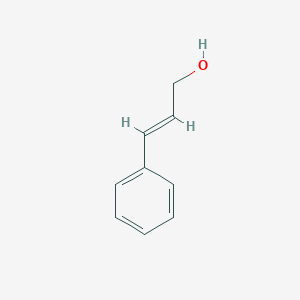
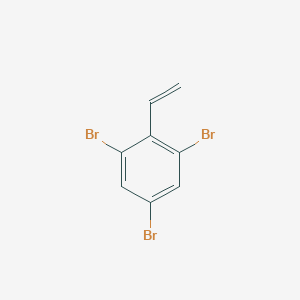
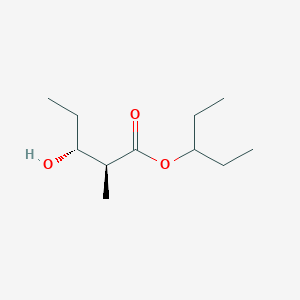
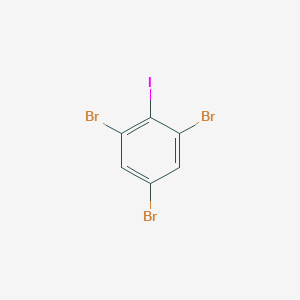
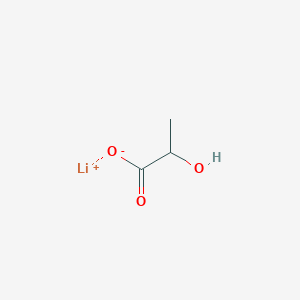
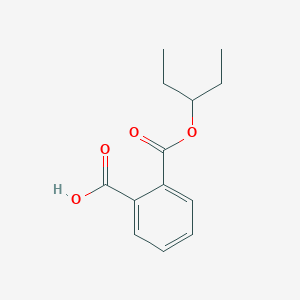
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
